1-(4-Aminophenyl)-1,3-diazinan-2-one
Overview
Description
1-(4-Aminophenyl)-1,3-diazinan-2-one is an organic compound that belongs to the class of diazinanones. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and an aminophenyl group attached to it. The presence of the amino group and the diazinane ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-1,3-diazinan-2-one typically involves the reaction of 4-nitroaniline with a suitable diazinane precursor under reducing conditions. One common method is the reduction of 4-nitroaniline to 4-aminophenyl, followed by cyclization with a diazinane derivative. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under mild temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. The use of advanced catalysts and automated control systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diazinane ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1,3-diazinan-2-one: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxyphenyl)-1,3-diazinan-2-one: Contains a hydroxy group instead of an amino group.
1-(4-Methylphenyl)-1,3-diazinan-2-one: Features a methyl group instead of an amino group
Uniqueness
1-(4-Aminophenyl)-1,3-diazinan-2-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for various functionalization reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic properties make it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-(4-aminophenyl)-1,3-diazinan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-4-9(5-3-8)13-7-1-6-12-10(13)14/h2-5H,1,6-7,11H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTPJQXCNWNFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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